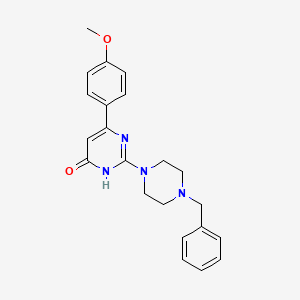

2-(4-benzylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one

Beschreibung

2-(4-Benzylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one is a pyrimidinone derivative featuring a benzyl-substituted piperazine moiety at position 2 and a 4-methoxyphenyl group at position 6. The 4-methoxyphenyl group enhances electron density, while the 4-benzylpiperazine substituent may influence receptor binding and pharmacokinetic properties, such as solubility and blood-brain barrier penetration .

Eigenschaften

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-4-(4-methoxyphenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c1-28-19-9-7-18(8-10-19)20-15-21(27)24-22(23-20)26-13-11-25(12-14-26)16-17-5-3-2-4-6-17/h2-10,15H,11-14,16H2,1H3,(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKMKLALVCQIOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501325618 | |

| Record name | 2-(4-benzylpiperazin-1-yl)-4-(4-methoxyphenyl)-1H-pyrimidin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501325618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47199476 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

878977-30-1 | |

| Record name | 2-(4-benzylpiperazin-1-yl)-4-(4-methoxyphenyl)-1H-pyrimidin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501325618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the pyrimidinone core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

Substitution reactions:

Purification: The final product is usually purified by recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-benzylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated precursors in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a ligand in receptor binding studies.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These may include:

Receptors: Binding to specific receptors on cell surfaces, leading to a biological response.

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Pathways: Modulation of signaling pathways that regulate cellular processes.

Vergleich Mit ähnlichen Verbindungen

Structural Features

Key structural analogs and their differences are summarized below:

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight is estimated to be ~420–430 g/mol, comparable to STK277354 (426.97 g/mol) . Piperazine-containing analogs (e.g., NNF, C15H17FN4O) have lower molecular weights (~306 g/mol) due to simpler substituents .

- Lipophilicity : The 4-methoxyphenyl group increases hydrophobicity compared to methyl (NNF) but less than chlorophenyl-sulfanylmethyl (STK277354). Fluorophenyl (NNF) may balance lipophilicity and electronic effects .

- Solubility: Piperazine derivatives generally exhibit moderate aqueous solubility due to their basic nitrogen atoms. Thienopyrimidinone analogs (e.g., 4p) may have reduced solubility due to planar aromatic cores .

Biologische Aktivität

The compound 2-(4-benzylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a pyrimidine core substituted with a benzylpiperazine and a methoxyphenyl group, which are significant for its interactions with biological targets.

Antitumor Activity

Research indicates that compounds related to this compound exhibit potent antitumor properties . For instance, in a study involving derivatives of N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines, compound 7a demonstrated remarkable antiproliferative activity with IC50 values ranging from 0.029 to 0.147 μM against multiple cancer cell lines, including HepG2 . This compound was shown to induce G2/M cell cycle arrest and trigger apoptosis in cancer cells, highlighting its potential as an anticancer agent.

The mechanism by which these compounds exert their effects appears to involve anti-tubulin properties , disrupting microtubule dynamics crucial for cell division. The ability to arrest the cell cycle at the G2/M phase suggests interference with mitotic progression, which is a common strategy employed by antitumor agents .

Pharmacological Studies

Several pharmacological studies have evaluated the selectivity and efficacy of related compounds in targeting specific receptors. For example, compounds with similar structural motifs have been studied for their affinity towards various adrenoceptors, indicating potential therapeutic applications in treating conditions like benign prostatic hyperplasia (BPH) due to their selective antagonistic activity on α1-adrenoceptors .

In Vivo Efficacy

In vivo studies using HepG2 xenograft models demonstrated that compound 7a significantly inhibited tumor growth without causing substantial body weight loss, indicating a favorable safety profile alongside its efficacy . This finding is critical for the development of new cancer therapies, as it suggests that such compounds can effectively target tumors while minimizing adverse effects.

Data Table: Summary of Biological Activities

| Activity | IC50 Value (μM) | Cell Line Tested | Mechanism |

|---|---|---|---|

| Antitumor | 0.029 - 0.147 | HepG2 | G2/M phase arrest, apoptosis |

| Adrenoceptor antagonism | N/A | Prostate tissue | Selective α1-adrenoceptor blocking |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.